molecular formula C17H16N2O3 B11840253 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one CAS No. 922520-30-7

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one

Cat. No.: B11840253
CAS No.: 922520-30-7
M. Wt: 296.32 g/mol
InChI Key: LJXPWPITQKNIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be performed using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide and potassium carbonate for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Lacks the methoxy groups, which may result in different chemical and biological properties.

    7-Methoxyquinazolin-4(3H)-one: Similar structure but without the 3-methoxyphenyl group, leading to variations in activity.

    8-Methylquinazolin-4(3H)-one:

Uniqueness

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(3H)-one is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

922520-30-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20)

InChI Key

LJXPWPITQKNIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.